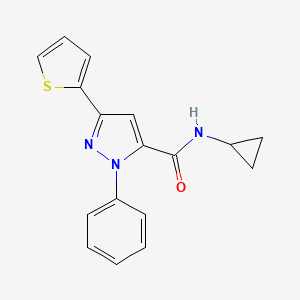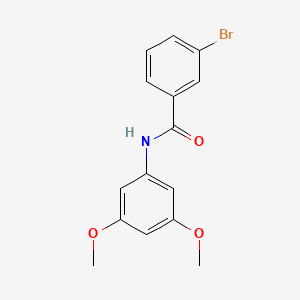
N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a thiourea derivative that has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea is not fully understood, but it is believed to involve the inhibition of thioredoxin reductase, which leads to an increase in reactive oxygen species and subsequent oxidative stress. This can ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit interesting biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and its potential use as an inhibitor of thioredoxin reductase. It has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various research applications.
Orientations Futures
There are many potential future directions for the study of N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea. One area of interest is its potential use as an anticancer agent, as it has been shown to exhibit promising results in various cancer cell lines. Another area of interest is its potential use as an antioxidant, which may be beneficial in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various research applications.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-bromophenyl isothiocyanate with 2,2-dimethoxyethylamine. Another method involves the reaction of 4-bromophenyl isothiocyanate with 2,2-dimethoxyethanamine hydrochloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(2,2-dimethoxyethyl)thiourea has been studied extensively for its potential use in various scientific research applications. One area of interest is its use as a potential inhibitor of the enzyme thioredoxin reductase, which plays a key role in redox signaling and antioxidant defense. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2,2-dimethoxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFJFNOPKYVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=S)NC1=CC=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)




![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)



![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)